Eltanexor, (Z)- - 1642300-78-4

Eltanexor, (Z)-

Catalog Number: EVT-253775
CAS Number: 1642300-78-4
Molecular Formula: C17H10F6N6O
Molecular Weight: 428.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KPT-8602 is highly specific for XPO1 inhibition and demonstrates potent anti-leukemic activity.target: XPO1In vitro: KPT-8602 induced caspase-dependent apoptosis in a panel of leukemic cell lines. [1]In vivo: KPT-8602 showed potent anti-leukemia activity in a mouse ALL model as well as in patient-derived T- and B-ALL xenograft models without affecting normal hematopoiesis. [1] KPT-8602 shows similar in vitro potency compared with KPT-330 but lower central nervous system penetration, which resulted in enhanced tolerability, even when dosed daily, and improved survival in CLL and AML murine models compared with KPT-330. [2] KPT-8602 can be given daily compared to the two or three times weekly regimen of selinexor, and exhibits greater anti-leukemic efficacy against both leukemic blasts and LICs in AML patient-derived xenograft models. Importantly, normal hematopoietic stem and progenitor cell (HSPC) frequency is not significantly reduced by KPT-8602, providing a therapeutic window for elimination of relapse-driving LICs while sparing normal HSPCs. [3]
Overview

Eltanexor, also known as (Z)-Eltanexor or KPT-8602, is a small molecule drug classified as a selective inhibitor of nuclear export. It primarily targets the exportin-1 protein (XPO1), which plays a crucial role in the transport of proteins from the nucleus to the cytoplasm. Eltanexor has garnered attention for its potential therapeutic applications in various cancers, particularly hematological malignancies such as acute myeloid leukemia and multiple myeloma, as well as other conditions like osteoporosis and viral infections .

Source

Eltanexor was developed as a second-generation selective inhibitor of nuclear export, derived from earlier compounds that showed promise in inhibiting XPO1. It is currently undergoing clinical trials and has been designated with fast track status in the United States and orphan drug status in the European Union for its use in treating specific cancers .

Classification
  • Drug Type: Small molecule drug
  • Mechanism: XPO1 inhibitor
  • Molecular Formula: C17H10F6N6O
  • CAS Registry Number: 1642300-52-4
  • Clinical Status: Phase 2 trials for various cancers .
Synthesis Analysis

Methods

The synthesis of Eltanexor involves several chemical reactions that typically start from commercially available precursors. The process includes:

  1. Formation of Key Intermediates: The synthesis often begins with the creation of key intermediates through reactions such as nucleophilic substitutions and coupling reactions.
  2. Cyclic Structures: The introduction of cyclic structures is crucial for the biological activity of Eltanexor, which involves specific cyclization steps.
  3. Final Coupling: The final steps usually involve coupling reactions that yield the desired (Z)-isomer of Eltanexor.

Technical Details

The synthesis is optimized to enhance yield and purity, often employing techniques such as high-performance liquid chromatography for purification and characterization. The stereochemistry is critical, as the (Z)-isomer exhibits distinct pharmacological properties compared to its (E)-counterpart .

Molecular Structure Analysis

Structure

Eltanexor's molecular structure features a complex arrangement that includes multiple fluorine atoms and nitrogen-containing heterocycles. The specific stereochemistry at certain positions is essential for its function as an XPO1 inhibitor.

Data

  • InChIKey: JFBAVWVBLRIWHM-AWNIVKPZSA-N
  • Molecular Weight: Approximately 396.29 g/mol
  • 3D Structure: Available through molecular visualization tools, highlighting binding sites critical for XPO1 interaction .
Chemical Reactions Analysis

Reactions

Eltanexor undergoes various chemical reactions relevant to its mechanism of action:

  1. Binding to XPO1: Eltanexor covalently binds to XPO1, inhibiting its function and preventing the nuclear export of proteins.
  2. Proteasomal Degradation: The drug promotes proteasome-mediated degradation of XPO1, enhancing the accumulation of nuclear proteins such as interferon regulatory factor 3 (IRF-3) and IκBα, which are vital for immune response modulation .
  3. Impact on Signaling Pathways: By inhibiting XPO1, Eltanexor affects several signaling pathways, including those involving NF-κB, which plays a role in inflammation and cancer progression .

Technical Details

The reactions are characterized by their specificity and efficiency, with studies demonstrating significant inhibition of viral replication and tumor cell growth at nanomolar concentrations .

Mechanism of Action

Process

Eltanexor functions by selectively inhibiting the nuclear export of proteins through XPO1. This leads to:

  1. Increased Nuclear Retention: Key regulatory proteins accumulate in the nucleus, enhancing their activity.
  2. Alteration of Gene Expression: The retention of transcription factors like IRF-3 results in upregulation of type I interferon genes, contributing to antiviral effects .
  3. Inhibition of Tumor Growth: By blocking the export of tumor suppressors and pro-apoptotic factors, Eltanexor can induce apoptosis in cancer cells.

Data

Clinical studies have shown that Eltanexor effectively inhibits cell proliferation in various cancer types while maintaining a favorable safety profile compared to earlier generation inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with thiol groups due to its electrophilic nature, which is integral to its mechanism of action against XPO1.

Relevant data from studies indicate that Eltanexor maintains activity across a range of pH levels and temperatures typical for biological systems .

Applications

Scientific Uses

Eltanexor has several promising applications:

  • Cancer Treatment: Currently being tested in clinical trials for acute myeloid leukemia, multiple myeloma, and other malignancies due to its ability to induce apoptosis in cancer cells.
  • Viral Infections: Research indicates potential antiviral properties against various viral pathogens by enhancing immune responses through increased interferon production .
  • Osteoporosis Management: Studies suggest that Eltanexor may inhibit osteoclast formation through modulation of NF-κB signaling pathways, offering a novel approach to treating osteoporosis .

Properties

CAS Number

1642300-78-4

Product Name

Eltanexor, (Z)-

IUPAC Name

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide

Molecular Formula

C17H10F6N6O

Molecular Weight

428.29 g/mol

InChI

InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6-

InChI Key

JFBAVWVBLRIWHM-MLPAPPSSSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(/C3=CN=CN=C3)\C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.